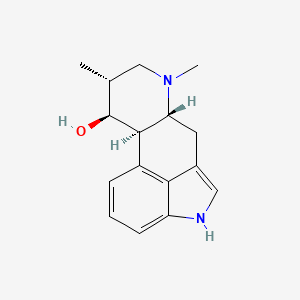

fumigaclavine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

fumigaclavine B is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. This particular compound is characterized by its unique stereochemistry and specific functional groups, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of fumigaclavine B typically involves multi-step organic synthesis. The starting materials often include simple aromatic compounds and nitrogen-containing heterocycles. Key steps in the synthesis may involve:

Formation of the ergoline core: This can be achieved through cyclization reactions involving nitrogen-containing precursors.

Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Hydroxylation at the 9-position: This step may involve selective oxidation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Continuous flow reactors: To improve reaction efficiency and yield.

Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

fumigaclavine B can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.

Substitution: Nucleophilic substitution reactions at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

Oxidizing agents: Osmium tetroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation products: Ketones or aldehydes.

Reduction products: Alcohols.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Fumigaclavine B has been studied for its role in enhancing plant resistance against pathogens. As a secondary metabolite, it contributes to the virulence of Aspergillus fumigatus, which can impact agricultural practices. The production of this compound and other related alkaloids has been linked to the pathogenicity of this fungus, suggesting that understanding its biosynthesis could lead to strategies for managing fungal diseases in crops.

Table 1: Summary of Agricultural Studies on this compound

Medical Applications

This compound has demonstrated various biological activities that could be harnessed for medical applications. Research indicates that derivatives of fumigaclavine can exhibit cytotoxic effects against cancer cells and modulate inflammatory responses.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic properties of fumigaclavine derivatives, it was found that fumigaclavine C exhibited significant cytotoxic activity against several cancer cell lines, including HL-60 and MCF-7. This suggests that compounds derived from this compound may have therapeutic potential in oncology.

Table 2: Cytotoxic Effects of Fumigaclavines

| Compound | Cell Lines Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Fumigaclavine C | HL-60, MCF-7 | 4.45 - 22.99 | Significant cytotoxicity observed. |

| Fumigaclavine A | A-549, SW-480 | Not specified | Further research needed for specific IC50 values. |

Biotechnological Applications

The biosynthetic pathways leading to the production of this compound offer insights into genetic engineering and biotechnological applications. Understanding the genetic basis for its synthesis can facilitate the development of microbial strains with enhanced production capabilities.

Gene Knockout Studies

Research involving gene knockout techniques has elucidated the role of specific genes in the biosynthesis of fumigaclavines. For instance, knockout studies on the gene easM have shown that disrupting this gene prevents the synthesis of downstream alkaloids, including this compound . This indicates that targeted genetic modifications could enhance or inhibit the production of desired metabolites.

Future Research Directions

Future research should focus on:

- Exploring Synthetic Pathways : Further investigation into the metabolic pathways leading to this compound can reveal new targets for biotechnological manipulation.

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of fumigaclavine derivatives as therapeutic agents.

- Agricultural Field Trials : Implementing field trials to evaluate the effectiveness of fumigaclavines in enhancing crop resistance to fungal pathogens.

Mécanisme D'action

The mechanism of action of fumigaclavine B involves its interaction with specific molecular targets. These may include:

Receptors: Binding to and modulating the activity of certain receptors in the body.

Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Signaling pathways: Affecting cellular signaling pathways to exert its effects.

Comparaison Avec Des Composés Similaires

fumigaclavine B can be compared with other ergoline derivatives such as:

Lysergic acid diethylamide: Known for its psychoactive properties.

Ergotamine: Used in the treatment of migraines.

Bromocriptine: Used in the treatment of Parkinson’s disease.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.

Propriétés

Numéro CAS |

6879-93-2 |

|---|---|

Formule moléculaire |

C16H20N2O |

Poids moléculaire |

256.34 g/mol |

Nom IUPAC |

(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-ol |

InChI |

InChI=1S/C16H20N2O/c1-9-8-18(2)13-6-10-7-17-12-5-3-4-11(14(10)12)15(13)16(9)19/h3-5,7,9,13,15-17,19H,6,8H2,1-2H3/t9-,13-,15-,16+/m1/s1 |

Clé InChI |

JUXRVSRUBIFVKE-UHFFFAOYSA-N |

SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |

SMILES canonique |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |

melting_point |

265-267°C |

Description physique |

Solid |

Synonymes |

fumigaclavine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.